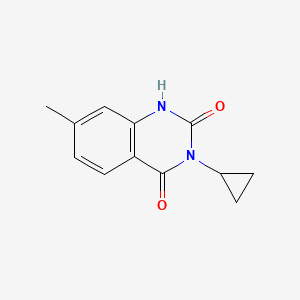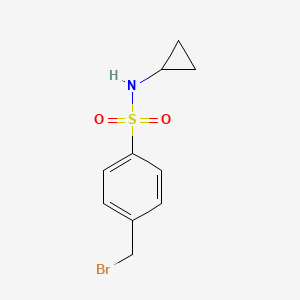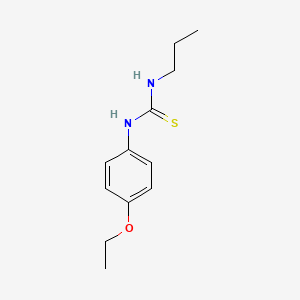
1-(4-乙氧基苯基)-3-丙基硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-3-propylthiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features an ethoxyphenyl group and a propyl group attached to a thiourea moiety, making it a unique molecule with potential biological and chemical properties.
科学研究应用
1-(4-Ethoxyphenyl)-3-propylthiourea has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: Studied for its use as a fungicide or herbicide, leveraging its ability to interfere with the growth of certain plant pathogens.
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-3-propylthiourea can be synthesized through the reaction of 4-ethoxyaniline with propyl isothiocyanate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the isothiocyanate group. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of 1-(4-Ethoxyphenyl)-3-propylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: 1-(4-Ethoxyphenyl)-3-propylthiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the ethoxyphenyl group.
作用机制
The mechanism of action of 1-(4-Ethoxyphenyl)-3-propylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt essential biochemical pathways, resulting in the desired biological effect, such as antitumor activity or inhibition of pathogen growth.
相似化合物的比较
1-(4-Methoxyphenyl)-3-propylthiourea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-butylthiourea: Similar structure with a butyl group instead of a propyl group.
1-(4-Ethoxyphenyl)-3-ethylthiourea: Similar structure with an ethyl group instead of a propyl group.
Uniqueness: 1-(4-Ethoxyphenyl)-3-propylthiourea is unique due to the specific combination of the ethoxyphenyl and propyl groups, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. The propyl group can affect the compound’s steric properties, influencing its binding affinity and selectivity for specific molecular targets.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-propylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-9-13-12(16)14-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFNAZDHGKHQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)
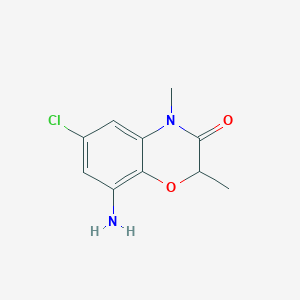
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
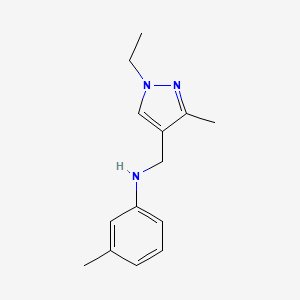
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)
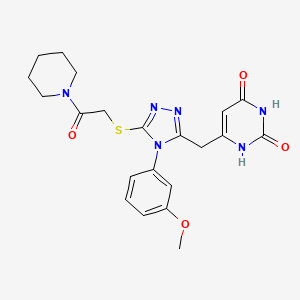
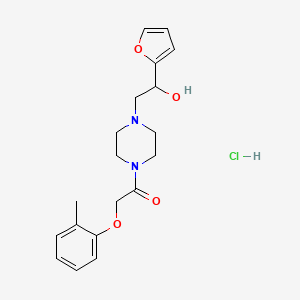
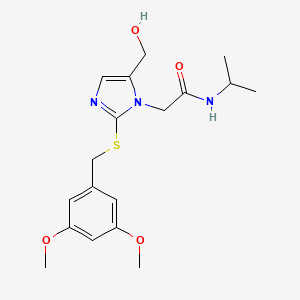
![(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2364761.png)
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)
![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)
